8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chiral compound classified within the tetrahydronaphthalene family. It features a methoxy group at the 8-position and a propylamine substituent at the 2-position of the tetrahydronaphthalene core. This compound is often studied for its potential pharmacological properties, particularly in neuropharmacology, due to its structural similarity to various neurotransmitters.
8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride falls under the category of psychoactive substances and is often investigated for its effects on serotonin and melatonin receptors. Its classification also includes aspects related to its potential therapeutic applications in treating neurological disorders .
The synthesis of 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves several key steps:
The reaction conditions are critical for optimizing yield and selectivity. Techniques such as temperature control and solvent choice can significantly influence the efficiency of each step.
The primary reactions involving 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride include:
The reactivity of this compound can be influenced by the presence of functional groups and steric factors associated with the tetrahydronaphthalene structure.
The mechanism of action for 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride primarily involves modulation of neurotransmitter systems. It is believed to act as an agonist at serotonin and melatonin receptors, facilitating neurotransmission that may influence mood and circadian rhythms.
Research indicates that compounds with similar structures can exhibit selective binding affinities for various receptors in the central nervous system .
Key physical properties include:
Experimental data from various studies suggest that this compound exhibits significant stability and reactivity under controlled conditions .
8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:
This compound represents a promising area of research due to its unique structural features and potential therapeutic applications in neuropharmacology.
Tetrahydronaphthalene (tetralin) derivatives have constituted a privileged scaffold in neuropharmacology for over five decades, serving as molecular frameworks for probing neurotransmitter systems. The structural mimicry of endogenous monoamine neurotransmitters—particularly dopamine and serotonin—enables these compounds to interact with G-protein-coupled receptors (GPCRs) in the central nervous system. Early investigations in the 1970s identified unsubstituted 2-aminotetralin as a modest dopamine receptor agonist, but its lack of receptor selectivity limited therapeutic utility. This spurred systematic substitution studies, leading to the discovery that methoxy group positioning profoundly influences pharmacological activity. For example, 5-hydroxy derivatives emerged as potent serotonin modulators, while 7-hydroxy analogues demonstrated high dopamine D3 receptor affinity [5].
The development of N-alkylated variants represented a critical advancement. N-propyl substitution, as seen in 8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 87394-71-6), was found to optimize lipophilicity and blood-brain barrier penetration while maintaining favorable receptor engagement profiles. Patent literature from the 1990s documents extensive structure-activity relationship (SAR) studies on N-propyl-2-aminotetralins, highlighting their therapeutic potential for neurological disorders. These derivatives were specifically claimed for treating depression, anxiety, and movement disorders via modulation of monoaminergic pathways, cementing their role as indispensable pharmacological tools [7]. Contemporary research continues to leverage this scaffold, with recent studies focusing on tetrahydronaphthalene-based opioid ligands exhibiting high μ-opioid receptor selectivity (Ki = 2–5 nM), demonstrating the enduring versatility of this chemical class in CNS drug discovery [4].
Table 1: Evolution of Key Tetrahydronaphthalene Derivatives in CNS Research
Compound | Structural Features | Primary Receptor Targets | Historical Significance |
---|---|---|---|
2-Aminotetralin | Unsubstituted core | Non-selective DA/5-HT | Prototypical scaffold (1970s) |
5-OH-DPAT | 5-Hydroxy, N-propyl | Dopamine D3 (Ki = 0.7 nM) | D3-selective agonist standard |
8-OH-DPAT | 8-Hydroxy, N-propyl | 5-HT1A (Ki = 0.6 nM) | Gold standard 5-HT1A agonist |
8-MeO-N-propyl-2-AT·HCl | 8-Methoxy, N-propyl | 5-HT1A/DA partial agonist | Targeted neuropsychiatric applications |
5-MeO-N-propyl-2-AT·HCl (Rotigotine analog) | 5-Methoxy, N-propyl | Dopamine receptors | Parkinson's disease therapeutic |
The neuropharmacological profile of 8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is principally governed by two strategic substituents: the methoxy group at C8 and the propylamine chain at C2. Quantum mechanical studies and comparative SAR analyses reveal that the 8-methoxy group adopts a coplanar orientation with the aromatic ring, creating an electron-rich domain that facilitates π-stacking interactions with phenylalanine residues in the orthosteric binding pocket of 5-HT1A receptors. This contrasts with 5-methoxy isomers (e.g., Rotigotine precursors, CAS 3904-24-3), where the substituent position redirects selectivity toward dopaminergic systems due to divergent molecular electrostatic potential distributions [6].
The N-propyl moiety serves dual purposes: First, it extends linearly from the protonated nitrogen, forming van der Waals contacts with hydrophobic transmembrane helices (particularly TM3 and TM5) of both serotonergic and dopaminergic receptors. Second, its three-carbon chain optimally balances lipophilicity (LogP ≈ 2.7–3.1) and conformational flexibility, enabling adaptation to receptor microenvironments without excessive entropic penalty. Crystallographic data from related aminotetralins demonstrate that N-propyl chains occupy a subpocket adjacent to aspartate residue D3.32, critical for ionic bond formation with the protonated amine [5].
Stereochemistry further refines receptor engagement. The (S)-enantiomer of 8-methoxy-N-propyl-2-aminotetralin exhibits 35-1000-fold greater affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-counterpart—a stereoselectivity attributable to differential hydrogen bonding networks involving Thr3.37 and Ser5.42. Molecular dynamics simulations indicate the (S)-configuration positions the methoxy oxygen for optimal hydrogen bond acceptance with serine residues in 5-HT1A, while simultaneously orienting the propyl chain toward a lipophilic accessory pocket in D2-like dopamine receptors. This dual affinity profile enables partial agonist activity (EC50 = 0.60 µM in GTPγS assays) at both receptor classes, distinguishing it from simpler monosubstituted derivatives [3] [5].
Table 2: Influence of Substituents on Receptor Affinity (Ki, nM)
Structural Feature | Modification Example | 5-HT1A Affinity | D2/D3 Affinity | Functional Outcome |
---|---|---|---|---|
C8 substituent | 8-OH (N-propyl) | 0.6 nM | >1000 nM | Full 5-HT1A agonism |
C8 substituent | 8-OMe (N-propyl) | 2.1–25 nM | 25–100 nM | Partial 5-HT1A/DA agonism |
C5 substituent | 5-OMe (N-propyl) (CAS 3904-24-3) | >100 nM | 10–50 nM | Dopamine agonist (Rotigotine-like) |
N-Alkyl chain length | N-methyl (8-OMe) | 85 nM | 320 nM | Reduced affinity vs. N-propyl |
Stereochemistry | (R)-8-OMe (N-propyl) | 35–100 nM | 113–300 nM | Reduced 5-HT1A potency vs. (S)-isomer |
Positional isomerism within methoxy-substituted aminotetralins generates remarkable pharmacological diversity by altering receptor subtype selectivity, functional efficacy, and blood-brain barrier penetration. The 8-methoxy isomer—present in 8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride—exhibits a balanced affinity profile (5-HT1A Ki = 2.1–25 nM; D2/D3 Ki = 25–100 nM), functioning as a partial agonist at both receptors. In contrast, the 5-methoxy isomer (CAS 3904-24-3) shifts preference toward dopaminergic targets (D2/D3 Ki = 10–50 nM; 5-HT1A Ki >100 nM), while the 6-methoxy variant displays negligible monoamine receptor engagement but serves as a model for spectroscopic studies due to its distinctive vibrational modes [4] [6].
The 7-methoxy configuration warrants special attention as it produces potent dopamine autoreceptor agonists. 7-Hydroxy-N-propylaminotetralin achieves sub-nanomolar D3 binding (Ki = 0.7 nM), whereas its 7-methoxy analog retains high D3 affinity but gains metabolic stability. Computational analyses attribute these differences to conformational strain induced by methoxy placement: The 8-position permits a near-planar arrangement between the oxygen lone pairs and aromatic π-system, stabilizing serotonin receptor interactions. Conversely, 5- or 7-methoxy groups induce torsional angles >30°, reorienting the basic amine toward dopamine receptor subpockets [5].
Table 3: Pharmacological Consequences of Methoxy Position in N-Propylaminotetralins
Isomer | Methoxy Position | 5-HT1A Affinity (Ki) | D2/D3 Affinity (Ki) | Primary Pharmacological Activity |
---|---|---|---|---|
5-Methoxy-N-propyl-2-AT·HCl | C5 (CAS 3904-24-3) | >100 nM | 10–50 nM | Dopamine agonist (Rotigotine analog) |
6-Methoxy-N-propyl-2-AT | C6 | Not significant | Not significant | Spectroscopic model compound |
7-Methoxy-N-propyl-2-AT | C7 | 150 nM | 0.7–5 nM | D3-preferential agonist |
8-Methoxy-N-propyl-2-AT·HCl | C8 | 2.1–25 nM | 25–100 nM | Mixed 5-HT1A/DA partial agonism |
5,8-Dimethoxy-N-propyl-2-AT | C5/C8 | 8 nM | 85 nM | Non-selective serotonergic activity |
Recent innovations exploit these isomer-dependent properties for targeted neurotherapeutics. Molecular hybridization strategies now incorporate 8-methoxy-N-propyl-2-aminotetralin into bifunctional ligands, such as μ-opioid receptor agonists featuring a 5-substituted tetrahydronaphthalen-2-yl)methyl pharmacophore. These chimeric molecules exhibit enhanced selectivity profiles (e.g., 5000-fold μ-over δ-opioid selectivity) while retaining partial 5-HT1A activity—demonstrating how isomer-specific aminotetralin subunits can fine-tune polypharmacology [4]. Such advances validate the continued investigation of positional isomers in developing CNS agents with tailored receptor engagement.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2